2-(6-Chloropyrazin-2-yl)acetonitrile
Overview
Description
“2-(6-Chloropyrazin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1378332-54-7. It has a linear formula of C6H4ClN3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2 . This indicates that the compound consists of 6 carbonScientific Research Applications
Synthesis of Condensed Pyrrolo[b]pyrazines
The compound 2-(6-Chloropyrazin-2-yl)acetonitrile plays a role in the synthesis of condensed pyrrolo[b]pyrazines. This synthesis involves reacting 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles, including α-(3-chloro-5,6-dicyanopyrazin-2-yl)-α-(2-azahetaryl)acetonitriles, and a subsequent heating in pyridine to yield condensed pyrrolo[b]pyrazines (Volovenko & Dubinina, 1999).
Synthesis of Pharmaceutical Pyrazole Derivatives
This chemical is also used in the microwave-assisted one-pot synthesis of pharmaceutical pyrazole derivatives. The process involves the cyclocondensation reaction of 6-chloropyrazine-2-carboxylic acid hydrazide and substituted benzoylacetonitriles under microwave irradiation. This method yields high purity products with a clean and scalable reaction process (Sharma & Sharma, 2014).
Reactivity Studies with Ruthenium Complexes
In the field of organometallic chemistry, this compound has been investigated for its reactivity with ruthenium complexes. This includes studies on the formation of amidines, bis pyrazoles, and chloro bridged pyrazole complexes, providing insights into the complex coordination environments and the unique structural features of these compounds (Govindaswamy, Mozharivskyj, & Kollipara, 2004).
Novel Dinuclear MoVI Complex Formation
The formation of a novel dinuclear MoVI complex involving this compound has been documented. This process involves the recrystallization of a specific MoO compound leading to the isolation of a dinuclear complex with distinct coordination environments, contributing to the understanding of Mo(VI) coordination chemistry (Gago et al., 2012).
properties
IUPAC Name |
2-(6-chloropyrazin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKGXAIUFDRFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551759 | |
Record name | (6-Chloropyrazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1378332-54-7 | |
Record name | (6-Chloropyrazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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